molecular formula C6H5NaO B086570 Sodium phenoxide CAS No. 139-02-6

Sodium phenoxide

Cat. No.: B086570
CAS No.: 139-02-6
M. Wt: 116.09 g/mol
InChI Key: NESLWCLHZZISNB-UHFFFAOYSA-M
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Description

Sodium phenoxide, also known as sodium phenolate, is an organic compound with the chemical formula NaOC₆H₅. It is a white crystalline solid and the sodium salt of phenol. This compound is commonly used as a precursor to various organic compounds, including aryl ethers .

Synthetic Routes and Reaction Conditions:

    Reaction with Sodium Hydroxide: The most common method to produce this compound is by treating phenol with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]

    Reaction with Sodium Metal: Anhydrous this compound can be prepared by reacting phenol with sodium metal: [ \text{C}_6\text{H}_5\text{OH} + \text{Na} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \frac{1}{2}\text{H}_2 ]

    Alkaline Fusion of Benzenesulfonic Acid: this compound can also be produced by the alkaline fusion of benzenesulfonic acid: [ \text{C}_6\text{H}_5\text{SO}_3\text{Na} + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods:

Types of Reactions:

    Acid-Base Reactions: this compound is a moderately strong base. It can be protonated to form phenol: [ \text{C}_6\text{H}_5\text{ONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{NaCl} ]

    Alkylation: this compound reacts with alkyl halides to form alkyl phenyl ethers: [ \text{C}_6\text{H}_5\text{ONa} + \text{RBr} \rightarrow \text{C}_6\text{H}_5\text{OR} + \text{NaBr} ]

    Acylation: It reacts with acyl chlorides to form phenyl esters: [ \text{C}_6\text{H}_5\text{ONa} + \text{RCOCl} \rightarrow \text{RCOOC}_6\text{H}_5 + \text{NaCl} ]

    Electrophilic Aromatic Substitution: this compound undergoes electrophilic aromatic substitution reactions, such as carboxylation with carbon dioxide to form 2-hydroxybenzoate: [ \text{C}_6\text{H}_5\text{ONa} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COONa} ]

Common Reagents and Conditions:

    Alkyl Halides: Used in alkylation reactions.

    Acyl Chlorides: Used in acylation reactions.

    Carbon Dioxide: Used in carboxylation reactions.

Major Products:

    Alkyl Phenyl Ethers: Formed from alkylation.

    Phenyl Esters: Formed from acylation.

    2-Hydroxybenzoate: Formed from carboxylation.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Target of Action

Sodium phenoxide, also known as sodium phenolate, is an organic compound with the formula NaOC6H5 . Its primary target is the phenol molecule, as it is the conjugate base of phenol . It is used as a precursor to many other organic compounds, such as aryl ethers .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It is a moderately strong base . When acidified, it gives phenol . The acid-base behavior is complicated by homoassociation, reflecting the association of phenol and phenoxide . This compound reacts with alkylating agents to afford alkyl phenyl ethers . The conversion is an extension of the Williamson ether synthesis . With acylating agents, one obtains phenyl esters .

Biochemical Pathways

This compound is involved in several biochemical pathways. For example, it reacts with carbon dioxide to form 2-hydroxybenzoate, the conjugate base of salicylic acid . In general, however, electrophiles irreversibly attack the oxygen center in phenoxide .

Pharmacokinetics

Its molecular weight is 11609 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the production of various organic compounds. For example, it can produce alkyl phenyl ethers when it reacts with alkylating agents . It can also produce phenyl esters when it reacts with acylating agents .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of other reactants, such as alkylating agents or acylating agents, can affect the products of its reactions . Additionally, the pH of the environment can affect its acid-base behavior .

Biochemical Analysis

Biochemical Properties

Sodium phenoxide plays a significant role in biochemical reactions. It acts as a moderately strong base . It is known to react with alkylating agents to afford alkyl phenyl ethers . This conversion is an extension of the Williamson ether synthesis . The nature of these interactions involves the donation of an electron pair from this compound to an electrophilic substrate, leading to the formation of new carbon-carbon or carbon-oxygen bonds .

Cellular Effects

It is known that this compound can react with certain types of electrophilic aromatic substitutions . For example, it reacts with carbon dioxide to form 2-hydroxybenzoate, the conjugate base of salicylic acid . This suggests that this compound may influence cellular processes by participating in biochemical reactions that lead to the formation of other biologically active compounds.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One key mechanism is its ability to undergo nucleophilic aromatic substitution reactions . In these reactions, this compound donates an electron pair to an electrophilic substrate, leading to the formation of new bonds . This mechanism is central to its role in the synthesis of aryl ethers .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound . Its stability allows it to participate in reactions over extended periods without significant degradation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to react with carbon dioxide to form 2-hydroxybenzoate, the conjugate base of salicylic acid . This reaction suggests that this compound may be involved in the metabolism of phenolic compounds.

Comparison with Similar Compounds

    Potassium Phenoxide (KOC₆H₅): Similar to sodium phenoxide but with potassium as the counterion.

    Phenol (C₆H₅OH): The parent compound of this compound.

    Sodium Methoxide (NaOCH₃): Another sodium alkoxide with a methoxy group instead of a phenoxy group.

Uniqueness:

Properties

IUPAC Name

sodium;phenoxide
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InChI

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLWCLHZZISNB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-95-2 (Parent)
Record name Phenolate sodium [USAN]
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DSSTOX Substance ID

DTXSID4027072
Record name Sodium phenolate
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Molecular Weight

116.09 g/mol
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Physical Description

Sodium phenolate, solid appears as a white to reddish colored solid in the form of crystalline rods. Used as an antiseptic and in organic synthesis., Colorless solid; [Merck Index] White deliquescent solid; [Hawley] White to reddish deliquescent solid; [HSDB] Powder; [MSDSonline]
Record name SODIUM PHENOLATE, SOLID
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Solubility

Very soluble in water, Soluble in alcohol, Soluble in acetone
Record name SODIUM PHENOLATE
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Vapor Pressure

0.00000003 [mmHg]
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Color/Form

White, deliquescent crystals, Hygroscopic crystals

CAS No.

139-02-6, 75199-12-1
Record name SODIUM PHENOLATE, SOLID
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Record name Phenolate sodium [USAN]
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Record name Phenol, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde and 4,4'-sulfonylbis[phenol], sodium salt
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Melting Point

384 °C
Record name SODIUM PHENOLATE
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Synthesis routes and methods I

Procedure details

Benzyl 3-chloroformylpropionate was prepared from benzyl hydrogen succinate (1.96 g) and oxalyl chloride (0.9 ml) in an usual manner. A solution of sodium phenolate, which was prepared from phenol (1.77 g) and sodium hydride (60% dispersion in mineral oil, 1.13 g) in tetrahydrofuran (20 ml), was added to a solution of the acid chloride in tetrahydrofuran (20 ml) at 0° C. After stirred at 0° C. for 30 minutes, the mixture was poured into a mixture of ethyl acetate and 1N hydrochloric acid. The organic layer was separated, washed with water, and dried over magnesium sulfate After evaporation of the solvent, the residue was chromatographed on silica gel (50 g) eluting with a mixture of ethyl acetate and hexane (1:10→1:5) to give benzyl phenyl succinate (2.15 g) as colorless crystals.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Octyl-PANA (Product L06 from Ciba) and DODPA (Product L57 from Ciba) were dissolved in petroleum basestocks (Group 1 or 2) to produce oils containing 0.5% antioxidant. The voltammogiams in FIG. 1 were produced by dispensing 400 μL of oil into 5 mL of alcohol (ethanol) solution containing sodium phenate (0.05 molar shaking vial by hand, dispensing 50 μL of 2N aqueous HCl into the alcoholic solution to produce phenol from the sodium phenate in situ. The peak between 6 and 10 seconds in FIG. 1 is produced by the unreacted sodium phenate and indicates that the solution is still basic.
[Compound]
Name
Product L06
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Product L57
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
400 μL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
5 mL
Type
reactant
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0 (± 1) mol
Type
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[Compound]
Name
petroleum
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenoxide
Reactant of Route 2
Sodium phenoxide
Reactant of Route 3
Sodium phenoxide
Reactant of Route 4
Sodium phenoxide
Reactant of Route 5
Sodium phenoxide
Reactant of Route 6
Sodium phenoxide
Customer
Q & A

Q1: What is the molecular formula and weight of sodium phenoxide?

A1: this compound (C6H5ONa) has a molecular weight of 116.09 g/mol.

Q2: How does the structure of this compound influence its reactivity?

A2: The electron density on the oxygen atom plays a crucial role in the reactivity of this compound. This electron density is influenced by the nature of the cation and the presence of solvents. For instance, the electron density on oxygen is less affected by ion-pairing with sodium compared to sulfur in sodium thiophenoxide. [] This difference in electron density affects their respective reactivities in nucleophilic substitution reactions.

Q3: What is the crystal structure of solvent-free this compound?

A3: Solvent-free this compound crystallizes as a polymer, forming a polymeric chain in the [0 0 1] direction. [] The sodium atoms in this structure have low coordination numbers, making them prone to coordinating with oxygen-containing ligands.

Q4: How do solvents affect the crystal structure of this compound?

A4: Solvents containing oxygen can break the polymeric chain of solvent-free this compound by coordinating with the sodium atoms. For example, in THF, this compound forms a structure with an Na6O6 core, while in N,N,N′,N′-tetramethyl urea (TMU), it forms an Na4O4 heterocubane. []

Q5: What is the role of hydrogen bonding in the crystal structure of this compound hydrates?

A5: In both the monohydrate and trihydrate forms of this compound, hydrogen bonding plays a significant role in stabilizing the crystal structures. [] In the monohydrate, hydrogen bonds link the oxygen atoms of water and phenoxide ions, while in the trihydrate, hydrogen bonds connect the phenoxide ions to the layers formed by the sodium ions and water molecules.

Q6: How does this compound react with carbon dioxide?

A6: this compound reacts with carbon dioxide in a process known as the Kolbe-Schmitt reaction. [, , ] This reaction is commercially significant for producing salicylic acid and p-hydroxybenzoic acid.

Q7: What are the key intermediates in the Kolbe-Schmitt reaction involving this compound?

A7: Theoretical studies using DFT calculations suggest that the Kolbe-Schmitt reaction proceeds through several intermediates. [] Initially, carbon dioxide attacks the polarized O-Na bond of this compound, forming a NaPh-CO2 complex. Subsequent electrophilic attack on the aromatic ring leads to the formation of ortho-substituted intermediates, which ultimately rearrange to form sodium salicylate.

Q8: What factors influence the regioselectivity of the Kolbe-Schmitt reaction?

A8: The regioselectivity of the Kolbe-Schmitt reaction, i.e., the preference for carboxylation at the ortho or para position of the phenoxide, is influenced by various factors, including the solvent, the cation, and the reaction conditions. [, ] For instance, using polar aprotic solvents like DMF promotes carboxylation at the para position, even with this compound.

Q9: How do polyethers affect the carboxylation of this compound?

A9: Polyethers with three or more ether linkages have been shown to affect both the regioselectivity and the yield of the carboxylation reaction. [] The chelation of this compound with these polyethers likely alters the electronic environment of the phenoxide, influencing the site of electrophilic attack by CO2.

Q10: How is this compound used in the synthesis of poly(organophosphazenes)?

A10: this compound reacts with poly(dichlorophosphazene) to substitute chlorine atoms with phenoxy groups, resulting in the formation of poly(organophosphazenes). [, ] This reaction allows for the tuning of the polymer properties, such as its glass transition temperature (Tg), by controlling the degree of substitution.

Q11: Can this compound be used to initiate anionic polymerization?

A11: Yes, studies have demonstrated the effectiveness of this compound and its derivatives as initiators for the anionic ring-opening polymerization (AROP) of β-butyrolactone. [] The basicity and nucleophilicity of the phenoxide initiator influence the polymerization mechanism and the resulting polymer's end groups.

Q12: How does this compound participate in hydrogen storage applications?

A12: Research has investigated the potential of this compound, in conjunction with cyclohexanolate, for hydrogen storage applications. [] The pair demonstrates reversible hydrogen uptake and release properties. The replacement of hydrogen in the -OH group of phenol with sodium significantly lowers the enthalpy change during dehydrogenation, making the process more thermodynamically favorable.

Q13: How does this compound act as a catalyst in organic synthesis?

A13: this compound, when combined with phosphine oxides, acts as a highly active Lewis base catalyst in the Mukaiyama aldol reaction, facilitating the formation of carbon-carbon bonds. [] This catalytic system exhibits high efficiency and selectivity, even at low catalyst loadings.

Q14: How does this compound participate in nucleophilic substitution reactions?

A14: this compound serves as a nucleophile in various substitution reactions. [, , , , , ] For instance, it reacts with alkyl halides to produce ethers via the Williamson ether synthesis. The reaction rate and selectivity are influenced by factors like solvent, temperature, and the presence of phase-transfer catalysts.

Q15: Can this compound facilitate the opening of epoxide rings?

A15: Yes, this compound, in the presence of β-cyclodextrin, can regioselectively open the epoxide ring of aromatic 2,3-epoxy alcohols in aqueous solutions. [] This method offers a mild and efficient route to synthesize 3-(aryloxy)propane-1,2-diols.

Q16: How is the concentration of propagating species in tetrahydrofuran polymerization initiated by this compound determined?

A16: The concentration of propagating species can be determined using a spectroscopic method. [, ] This involves reacting the propagating species with an excess of this compound, leading to the incorporation of a phenyl ether group at the polymer chain end. The concentration of the phenyl ether groups, and hence the propagating species, can then be quantified using UV-Vis spectroscopy.

Q17: How does the adsorption of this compound on char surfaces occur?

A17: Studies have shown that the adsorption of this compound on char surfaces primarily follows the Langmuir model, indicating monolayer coverage. [] The adsorption process is primarily physical, although there may be contributions from chemisorption.

Q18: How can the adsorption or oxidation of phenol during the electrochemical regeneration of this compound be mitigated?

A19: The introduction of solid manganese dioxide into the electrolyte can partially inhibit phenol adsorption and oxidation at the anode during electrochemical regeneration. []

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